2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
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Overview
Description
2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 4-methylpyridine with 2-mercaptobenzothiazole under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to facilitate the formation of the oxidopyridinium moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxidopyridinium moiety back to its pyridine form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methyl-1-oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile
- Methyl 5-ethyl-1-oxidopyridin-1-ium-2-carboxylate
- 2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Uniqueness
2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its combination of a benzothiazole ring with an oxidopyridinium moiety. This structural feature imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H10N2OS |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(4-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2OS/c1-9-6-7-15(16)11(8-9)13-14-10-4-2-3-5-12(10)17-13/h2-8H,1H3 |
InChI Key |
MTKHGBJHHZJTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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